molecular formula C13H16O4 B2851381 Ethyl 3-(4-acetylphenoxy)propanoate CAS No. 1099624-24-4

Ethyl 3-(4-acetylphenoxy)propanoate

Cat. No.: B2851381
CAS No.: 1099624-24-4
M. Wt: 236.267
InChI Key: AXGQWJIXCXLVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-acetylphenoxy)propanoate is an ester derivative featuring a phenoxy group substituted with an acetyl moiety at the para position, linked via a propanoate chain to an ethyl ester. This structure imparts unique physicochemical properties, such as moderate polarity due to the ester and acetyl groups, which influence solubility, stability, and reactivity.

Properties

IUPAC Name

ethyl 3-(4-acetylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-13(15)8-9-17-12-6-4-11(5-7-12)10(2)14/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGQWJIXCXLVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 3-(4-acetylphenoxy)propanoate is widely used in scientific research due to its versatile chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: As a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent.

  • Industry: In the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-acetylphenoxy)propanoate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically specific to the end product and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related esters, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparisons

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Applications Reference Evidence
Ethyl 3-(4-acetylphenoxy)propanoate 4-Acetylphenoxy, propanoate ester C₁₃H₁₆O₅ Hypothesized use in drug intermediates; moderate polarity .
Ethyl 3-(methylthio)propanoate Methylthio (-SMe) group C₆H₁₂O₂S Volatile aroma compound in pineapple (91.21 µg·kg⁻¹ in pulp); high odor activity value .
Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate 4-Trifluoromethylphenyl, oxo group C₁₂H₁₁F₃O₃ Electron-withdrawing CF₃ enhances stability; used in fluorinated intermediates .
Ethyl 3-(2-furyl)propanoate 2-Furyl heterocycle C₉H₁₂O₃ Electronegative furan ring; potential diene in Diels-Alder reactions .
Ethyl 3-(4-(aminomethyl)phenyl)propanoate 4-Aminomethylphenyl, hydrochloride salt C₁₂H₁₈ClNO₂ Basic amino group improves water solubility; pharmaceutical intermediate .
Ethyl 3-(isopropylamino)propanoate Isopropylamino group C₈H₁₇NO₂ Key intermediate for Benfuracarb insecticide; ≥99% purity .

Key Findings from Comparative Analysis

Functional Group Impact on Reactivity and Applications Electron-Donating vs. Volatility and Aroma: Ethyl 3-(methylthio)propanoate’s methylthio group contributes to its high volatility and role as a key pineapple aroma compound (odor activity value = 42.67–91.21 µg·kg⁻¹) . In contrast, the acetylphenoxy derivative’s bulkier structure likely reduces volatility, directing it toward non-volatile applications.

Bioactivity and Industrial Relevance Agrochemicals: Ethyl 3-(isopropylamino)propanoate’s amino group facilitates its use in synthesizing Benfuracarb, a carbamate insecticide, highlighting how nitrogen-containing substituents expand agrochemical utility . Pharmaceuticals: The trifluoromethyl group in ethyl 3-(4-(trifluoromethyl)phenyl)propanoate improves metabolic stability and lipophilicity, a trait valuable in drug design . This compound’s acetyl group may similarly enhance binding to biological targets.

Structural Isomerism and Niche Roles Phenoxy vs.

Table 2: Comparative Physicochemical Data

Property This compound Ethyl 3-(methylthio)propanoate Ethyl 3-(2-furyl)propanoate
Molecular Weight (g/mol) 252.27 148.22 168.19
Boiling Point Estimated >200°C ~150–170°C (volatile ester) ~180–200°C
Solubility Moderate in organic solvents High in ethanol/water Low in water
Key Application Pharmaceutical intermediate Flavor/aroma industry Specialty chemical synthesis

Biological Activity

Ethyl 3-(4-acetylphenoxy)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an acetylphenoxy group. The chemical structure can be represented as follows:

C12H14O4\text{C}_12\text{H}_{14}\text{O}_4

This compound features a propanoate backbone with an acetyl group attached to a phenoxy moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of ethyl esters, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • HeLa (cervical cancer)

In one study, the antiproliferative activity was quantified using IC50 values (the concentration required to inhibit cell growth by 50%). Compounds analogous to this compound showed IC50 values ranging from 11 μM to 0.69 μM against HeLa cells, indicating a potent anticancer effect compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Research indicates that similar compounds may act through:

  • Inhibition of Heat Shock Protein 90 (HSP90) : This protein is crucial for cancer cell survival and proliferation.
  • TRAP1 Signaling Pathway : Targeting this pathway can lead to apoptosis in cancer cells.

Molecular docking studies have suggested that these compounds bind effectively to the active sites of these proteins, disrupting their function and leading to increased apoptosis in cancerous cells .

Case Study: In Vitro Efficacy

A notable case study involved testing this compound on various cancer cell lines. The results indicated:

Cell LineIC50 Value (μM)Selectivity Index
HCT-1160.12High
HeLa0.69Moderate
HEK-293 (normal)>100Low

This table illustrates the selectivity of the compound towards cancer cells compared to normal cells, highlighting its potential as a targeted therapeutic agent .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that:

  • Absorption : Rapidly absorbed after administration.
  • Metabolism : Primarily metabolized in the liver, with significant conversion into various metabolites that may retain biological activity.
  • Elimination : Exhibits a half-life conducive for therapeutic use, although specific data on this compound remains limited.

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